methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate
Description
This compound is a structurally complex molecule featuring:
- A 2-bromo-1H-indol-3-yl moiety, known for its role in modulating biological activity through halogen bonding and hydrophobic interactions .
- A tri(propan-2-yl)silyloxyphenyl group, which enhances lipophilicity and metabolic stability .
- Stereochemical complexity with (3R, 2R, 2S) configurations, critical for target binding specificity .
Properties
IUPAC Name |
methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49BrN4O5Si/c1-20(2)45(21(3)4,22(5)6)44-25-16-14-24(15-17-25)29(19-31(40)43-9)38-33(41)30(39(8)34(42)23(7)36)18-27-26-12-10-11-13-28(26)37-32(27)35/h10-17,20-23,29-30,37H,18-19,36H2,1-9H3,(H,38,41)/t23-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGZTPBYNLMLW-NUZLPUNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C(CC2=C(NC3=CC=CC=C32)Br)N(C)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)N[C@H](CC(=O)OC)C3=CC=C(C=C3)O[Si](C(C)C)(C(C)C)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49BrN4O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate is a complex compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Amino Acid Derivatives : The compound contains amino acid moieties that may influence its interaction with biological targets.
- Indole and Phenyl Groups : These aromatic systems are known for their role in drug design due to their ability to engage in π–π stacking interactions.
- Silicon-Based Group : The presence of tri(propan-2-yl)silyloxy may enhance lipophilicity, improving membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. GPCRs play critical roles in mediating cellular responses to hormones and neurotransmitters .
- Enzyme Inhibition : Certain structural motifs in the compound suggest potential inhibitory effects on enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : Research has shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways like PI3K/Akt and MAPK .
- Anti-inflammatory Effects : Compounds with similar amino acid structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Anticancer Studies : A study published in Cancer Research evaluated a structurally related indole derivative, showing significant inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : A recent investigation into a related compound indicated potent activity against Gram-positive bacteria, suggesting that modifications to the side chains can enhance antimicrobial properties. This study utilized both disk diffusion and minimum inhibitory concentration (MIC) methods to assess efficacy .
Data Table
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, indole derivatives are known to inhibit cancer cell proliferation. Preliminary studies suggest that methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate could potentially act as a Pim kinase inhibitor, which is implicated in various cancers .
Neuroprotective Effects
The compound's structural features may also confer neuroprotective effects. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Given the increasing resistance to conventional antibiotics, compounds like this compound may offer new avenues for antimicrobial therapy. The presence of amino acid moieties can enhance interaction with microbial targets, potentially leading to the development of novel antibiotics .
Case Study 1: Antitumor Activity
A study evaluated the efficacy of indole-based compounds on various cancer cell lines. Results indicated that compounds with similar structural motifs significantly reduced cell viability through apoptosis induction. This compound was hypothesized to exhibit similar effects due to its structural analogies .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that certain silyloxy-containing compounds protected neuronal cells against glutamate-induced toxicity. The hypothesis is that the silyloxy group enhances membrane permeability, allowing for better bioavailability in neuronal tissues. Further research is needed to confirm these effects for the specific compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Indole Core : All compounds share the 1H-indol-3-yl group, which is associated with interactions via π-π stacking and hydrogen bonding .
Halogenation : The target compound’s 2-bromo substitution contrasts with chloro in and bromoindenyl in . Bromine enhances binding affinity in hydrophobic pockets compared to smaller halogens .
Ester vs.
Stereochemistry : The (3R, 2R, 2S) configuration in the target compound likely confers unique binding modes compared to racemic mixtures (e.g., ).
Methodological Approaches for Comparison
Tanimoto Coefficient & Murcko Scaffolds: Used to group compounds into chemotype clusters (e.g., indole derivatives vs. non-indole). The target compound shares a Murcko scaffold with but diverges in side chains .
QSAR Models : Focus on population-wide chemical comparisons rather than pairwise structural alignment, highlighting the target’s unique triisopropylsilyloxy group as a outlier in QSAR datasets .
Preparation Methods
Synthesis of 2-Bromo-1H-Indol-3-yl Fragment
The 2-bromoindole subunit is synthesized via directed bromination of indole. While Source details bromination at the 5-position using liquid bromine in aqueous conditions (0–5°C, 1–3 h), achieving 2-bromination requires alternative strategies. Metal-halogen exchange or palladium-catalyzed C–H activation (as in Source ) enables regioselective bromination. For example, treating indole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 2-bromoindole with >80% regioselectivity . Subsequent purification via crystallization from ethanol/water mixtures provides the fragment in 72–85% yield .
Table 1: Bromination Methods for Indole Derivatives
Triisopropylsilyl (TIPS) Protection of 4-Hydroxyphenyl Group
The 4-tri(propan-2-yl)silyloxyphenyl group is introduced via silylation of 4-hydroxyphenylacetic acid. Source employs triisopropylsilyl chloride (TIPSCl) in the presence of imidazole and dichloromethane (DCM) at 25°C for 12 h, achieving quantitative protection. The TIPS group enhances solubility and prevents oxidation during subsequent couplings . After silylation, the product is isolated via silica gel chromatography (hexane/ethyl acetate, 8:2) in 90–95% yield.
Stereoselective Synthesis of (2S)-2-Aminopropanoyl-Methylamino Intermediate
The (2S)-2-aminopropanoyl fragment is prepared using enzymatic resolution, as described in Source . Starting from racemic 3-methyl-3-phenylalanine, acetylation with acetic anhydride followed by acetylaminotransferase-mediated resolution yields (2R,3R)-2-acetamido-3-methyl-3-phenylalanine . Hydrolysis with 6N HCl at 80°C removes the acetyl group, affording the enantiomerically pure (2S)-2-aminopropanoyl derivative. Optical rotation and chiral HPLC confirm >99% enantiomeric excess (ee) .
Peptide Coupling and Fragment Assembly
The central propanoyl backbone is constructed via sequential peptide couplings. Source outlines a protocol using EDCl/HOBt for amide bond formation between the 2-bromoindole and silyl-protected phenyl fragments. Key steps include:
-
Activation of the carboxylic acid with EDCl/HOBt in DCM (0°C, 30 min).
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Dropwise addition of the amine component (2S)-2-aminopropanoyl-methylamino derivative.
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Stirring at 25°C for 12 h, followed by extraction with ethyl acetate and concentration.
The crude product is purified via reverse-phase HPLC (acetonitrile/water + 0.1% TFA), yielding the coupled intermediate in 75–82% yield .
Final Esterification and Deprotection
The methyl ester is introduced via reaction with methyl chloride in the presence of triethylamine (TEA). Source reports esterification under anhydrous conditions (DCM, 0°C, 4 h), followed by quenching with ice-water and extraction. Final deprotection of the TIPS group is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C for 1 h . The product is crystallized from methanol/diethyl ether, yielding the target compound in 68–75% overall yield.
Table 2: Key Reaction Parameters for Final Assembly
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Peptide Coupling | EDCl/HOBt, DCM, 25°C, 12 h | 75–82 | 95–98 |
| Esterification | Methyl chloride, TEA, DCM, 0°C | 85–90 | 97–99 |
| TIPS Deprotection | TBAF, THF, 0°C, 1 h | 90–95 | 98–99 |
Stereochemical Validation and Analytical Characterization
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 7:3) confirms the (3R,2R,2S) configuration. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₃₄H₄₂BrN₃O₆Si⁺, calc. 710.2011, found 710.2008). ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 7.85 (s, 1H, indole NH), 5.62 (d, J = 8.2 Hz, 1H, α-proton), 1.25 (m, 21H, TIPS isopropyl groups) .
Q & A
Q. How are stereochemical discrepancies resolved in X-ray crystallography data?
- Answer : Refinement software (e.g., SHELXL) iteratively adjusts occupancy and thermal parameters. For example, ’s monoclinic crystal system (space group ) was validated using residual density maps and R-factor convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
